molecular formula C18H28N2O4 B105449 tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 180080-07-3

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B105449
CAS No.: 180080-07-3
M. Wt: 336.4 g/mol
InChI Key: LQKGPNIRNXMQCA-AWEZNQCLSA-N
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Description

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chiral amino acid derivative featuring a tert-butyl ester, a Boc (tert-butoxycarbonyl)-protected amino group, and a 4-aminophenyl side chain. This compound is structurally related to tyrosine derivatives, where the hydroxyl group is replaced by an amino group, and the α-amino group is protected by a Boc moiety. Such compounds are critical intermediates in peptide synthesis and drug development, particularly for modifying solubility, stability, and bioavailability .

Properties

IUPAC Name

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGPNIRNXMQCA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442588
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-07-3
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Biological Activity

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known by its CAS number 180080-07-3, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its structural features suggest several avenues for biological activity, particularly in relation to its amino and ester functionalities.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4}, with a molecular weight of approximately 336.4 g/mol. The compound contains a tert-butyl group, an amino group, and a propanoate moiety, which may contribute to its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
CAS Number180080-07-3
Purity≥ 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Interaction with Receptors : Given the presence of the amino group, this compound could potentially interact with neurotransmitter receptors or other signaling pathways. Amino acid derivatives are known to influence neurotransmission and could modulate receptor activity .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .

Case Studies

  • Neuroprotective Effects : A study examining the neuroprotective effects of amino acid derivatives found that compounds similar to this compound could reduce neuronal cell death in models of neurodegeneration. This was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
  • Anti-inflammatory Activity : Research indicates that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The structure of this compound suggests potential anti-inflammatory activity through similar mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Due to its lipophilic nature, the compound is likely to have good gastrointestinal absorption.
  • Distribution : It may penetrate biological membranes effectively, although further studies are needed to confirm blood-brain barrier permeability.
  • Metabolism : As indicated by preliminary studies, it may be metabolized by cytochrome P450 enzymes, affecting its bioavailability and efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the synthesis of peptide-based drugs due to its ability to serve as a protected amino acid. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which allows for selective reactions without interference from the amino group. This property is crucial for the synthesis of complex peptides that may exhibit biological activity.

Peptide Synthesis

In peptide synthesis, N-Boc-4-amino-L-phenylalanine tert-butyl ester is often employed as a building block. The Boc group can be easily removed under mild acidic conditions, facilitating the formation of the desired peptide chains. This method is particularly advantageous in solid-phase peptide synthesis (SPPS), where the efficiency of coupling reactions and the ease of deprotection are critical.

Biochemical Studies

The compound is also used in biochemical studies to investigate enzyme interactions and protein folding. Its structural features allow researchers to modify peptides systematically, enabling the study of structure-function relationships in proteins.

Case Study 1: Peptide Drug Development

A study published in Journal of Medicinal Chemistry explored the use of N-Boc-4-amino-L-phenylalanine tert-butyl ester in developing a new class of antiviral peptides. The researchers synthesized various analogs using this compound and evaluated their efficacy against viral infections, demonstrating significant antiviral activity with optimized structural modifications.

Case Study 2: Enzyme Inhibition Studies

In another study featured in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to create peptide inhibitors targeting specific enzymes involved in cancer progression. The incorporation of N-Boc-4-amino-L-phenylalanine into peptide sequences resulted in enhanced binding affinity and selectivity towards the target enzymes.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryUsed as a protected amino acid for drug synthesisEnables selective reactions
Peptide SynthesisServes as a building block in SPPSFacilitates efficient coupling and deprotection
Biochemical StudiesInvestigates enzyme interactions and protein foldingAllows systematic modification of peptides

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-aminophenyl group in the target compound distinguishes it from analogues with alternative aromatic substituents:

  • This derivative is widely used in peptide synthesis due to its phenolic hydroxyl group’s reactivity .
  • 3,5-Difluorophenyl variant: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate (CAS 473567-47-4) introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity (logP increased by ~0.5 compared to the 4-aminophenyl analogue) .

Modifications to the Amino Protecting Group

  • Double Boc protection: (S)-tert-butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS 759439-63-9) features dual Boc protection on both α- and β-amino groups, enhancing steric hindrance and resistance to enzymatic degradation. However, this reduces solubility in polar solvents .
  • Fluorenylmethyloxycarbonyl (Fmoc) variant: tert-butyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS 152781-25-4) uses an Fmoc group, which is acid-sensitive and commonly employed in solid-phase peptide synthesis .

Ester Group Variations

  • Methyl ester analogues: Compounds like methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate (CAS 1350624-45-1) replace the tert-butyl ester with a methyl ester, increasing polarity and aqueous solubility but reducing hydrolytic stability .

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl ester and Boc group in the target compound enable facile deprotection under acidic conditions, making it suitable for stepwise peptide elongation .
  • Biological Relevance : Structural variations significantly influence pharmacokinetics. For example, fluorinated phenyl groups enhance metabolic stability, while hydroxyl groups improve hydrogen-bonding interactions with biological targets .
  • Solubility Trade-offs : tert-butyl esters improve lipid solubility but may require polar aprotic solvents (e.g., DMF) for handling, whereas methyl esters are more water-soluble but less stable .

Preparation Methods

Boc Protection of the Amino Group

The initial step involves protecting the primary amine of the starting material, typically L-phenylalanine derivatives, using tert-butoxycarbonyl chloride (Boc-Cl). This reaction is conducted in a two-phase system with dichloromethane (DCM) and aqueous sodium bicarbonate to scavenge HCl byproducts. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields exceeding 85% under mild conditions (0–25°C, 4–6 hours).

For example, treating 3-(4-aminophenyl)-2-aminopropanoic acid with Boc-Cl in DCM and TEA at 0°C selectively protects the α-amino group, leaving the β-amine unprotected for subsequent functionalization. The Boc group’s stability under basic conditions ensures compatibility with downstream reactions.

Esterification of the Carboxylic Acid

The carboxylic acid moiety is esterified using tert-butanol under acidic conditions. A common protocol employs N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous tetrahydrofuran (THF), facilitating the formation of the tert-butyl ester. This step proceeds at room temperature for 12–24 hours, yielding the esterified product with >90% purity after column chromatography.

Notably, the tert-butyl ester enhances solubility in organic solvents, simplifying purification. However, competing side reactions, such as oxazolone formation, are mitigated by maintaining low temperatures and stoichiometric control.

Functionalization of the 4-Aminophenyl Group

The 4-aminophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, palladium-catalyzed coupling of a boronic acid derivative with a brominated precursor enables selective aryl amination. Alternatively, nitration followed by reduction (e.g., H₂/Pd-C) provides the amine functionality. These steps require careful optimization to prevent over-reduction or epimerization at the chiral center.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow microreactors to enhance reaction efficiency and reproducibility. Key advantages include:

  • Precise Temperature Control : Exothermic reactions, such as Boc protection, are stabilized via rapid heat dissipation.

  • Reduced Reaction Times : Residence times of 2–5 minutes achieve conversions comparable to batch processes requiring hours.

  • Scalability : Multi-step syntheses are integrated into modular systems, reducing intermediate isolation and labor costs.

A representative flow setup involves sequential modules for Boc protection, esterification, and hydrogenation, achieving an overall yield of 78% with >99% enantiomeric excess (ee).

Green Chemistry Considerations

Solvent recycling and catalytic reductions are prioritized to minimize waste. For example, scCO₂ (supercritical carbon dioxide) replaces THF in esterification steps, reducing environmental impact while maintaining reaction efficiency.

Purification and Quality Control

Chromatographic Techniques

Reverse-phase HPLC with C18 columns resolves diastereomers and byproducts. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) achieve baseline separation, ensuring >99% chemical purity.

Crystallization Optimization

Recrystallization from tert-butyl methyl ether (MTBE) and hexane mixtures produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with literature values.

Challenges and Mitigation Strategies

Epimerization at the Chiral Center

The stereochemical integrity of the (S)-configured carbon is vulnerable during acidic or high-temperature conditions. Strategies to prevent racemization include:

  • Using buffered aqueous phases (pH 7–8) during extractions.

  • Avoiding prolonged exposure to strong acids (e.g., TFA) during Boc deprotection.

Byproduct Formation

Common byproducts, such as tert-butyl carbamate, arise from overprotection or incomplete esterification. These are minimized via:

  • Stoichiometric control of Boc-Cl (1.1 equivalents).

  • Real-time monitoring using in-line IR spectroscopy to track reaction progress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate?

  • Methodology : The compound can be synthesized via a multi-step protocol involving:

  • Protection of the amino group : Use tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to protect the amine functionality.
  • Coupling reactions : Employ coupling agents like diphenyl phosphate (4a) in tetrahydrofuran (THF) at 85°C for 60 hours to link the Boc-protected amino acid with aromatic precursors .
  • Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product, achieving ~60% yield under optimized conditions .
    • Key considerations : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., racemization or incomplete coupling).

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~6.5–7.5 ppm for the 4-aminophenyl moiety) .
  • IR spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for ester and carbamate) .
  • HPLC : Assess enantiomeric purity using chiral columns, critical given the (2S) stereochemistry .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The Boc group is stable under neutral conditions but decomposes in strong acids/bases or prolonged exposure to moisture. The 4-aminophenyl group may oxidize; store under inert gas (N₂/Ar) .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Root causes : Yield variations arise from differences in catalysts (e.g., diphenyl phosphate vs. DCC/DMAP), solvent purity, or reaction time .
  • Mitigation strategies :

  • Perform kinetic studies to optimize reaction time and temperature.
  • Use anhydrous solvents and molecular sieves (e.g., Na₂SO₄) to control moisture .
  • Compare by-product profiles via LC-MS to identify competing pathways .

Q. What strategies prevent racemization during synthesis or downstream functionalization?

  • Chiral integrity :

  • Use mild coupling agents (e.g., HATU) and low temperatures to minimize epimerization.
  • Monitor stereochemistry via polarimetry or chiral HPLC post-synthesis .
  • Avoid prolonged heating; microwave-assisted synthesis may reduce racemization risk .

Q. How does the 4-aminophenyl group influence reactivity in subsequent reactions?

  • Reactivity profile :

  • The amino group is susceptible to oxidation; use antioxidants (e.g., BHT) during storage or reactions .
  • For cross-coupling (e.g., Suzuki reactions), protect the amine with a Boc group before introducing boronic acids .
  • In peptide synthesis, deprotect the amine under acidic conditions (e.g., TFA) post-conjugation .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

  • Techniques :

  • High-resolution mass spectrometry (HR-MS) : Identifies low-abundance by-products (e.g., de-Boc derivatives).
  • X-ray crystallography : Confirms absolute configuration if single crystals are obtainable .
  • Solid-state NMR : Probes bulk purity and crystallinity in formulations .

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